雷戈拉芬尼 N-去甲基化 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethyl regorafenib N-oxide (NDRNO) is a novel compound that has been developed as an inhibitor of the enzyme regorafenib. Regorafenib is an enzyme that is involved in the metabolism of certain drugs, including statins, which are used to treat high cholesterol. NDRNO is structurally similar to regorafenib, but has been modified to be more potent and selective. NDRNO has been studied for its potential applications in scientific research and its biochemical and physiological effects.

科学研究应用

恶性神经胶质瘤的治疗

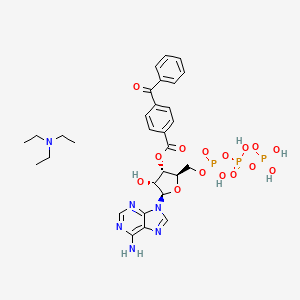

雷戈拉芬尼 N-去甲基化 N-氧化物已被研究用于治疗复发性恶性神经胶质瘤。 该化合物穿透脑脊液 (CSF) 的能力及其对复发性高级别神经胶质瘤患者磁共振成像 (MRI) 模式的影响已得到研究 {svg_1}.

抑制多种蛋白激酶

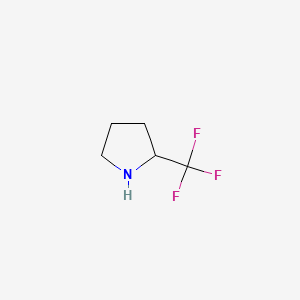

该化合物已知可抑制多种蛋白激酶,包括参与血管生成 (血管内皮生长因子受体)、肿瘤发生 (KIT、转录过程中重排的酪氨酸激酶、大鼠成纤维细胞瘤 1 和 v-raf 鼠肉瘤病毒癌基因同源物 B1) 和肿瘤微环境 (血小板衍生生长因子受体和成纤维细胞生长因子受体) 的激酶 {svg_2}.

转移性结直肠癌的治疗

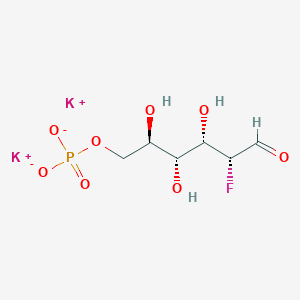

研究一直在评估转移性结直肠癌患者雷戈拉芬尼及其代谢物血浆浓度、不良事件和药代动力学相关基因多态性之间的关联 {svg_3}.

与不良事件的相关性

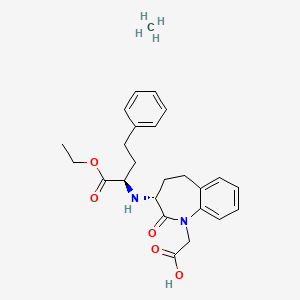

研究表明,雷戈拉芬尼及其代谢物(包括雷戈拉芬尼 N-去甲基化 N-氧化物)的谷底血浆浓度与某些不良事件相关。 例如,发现雷戈拉芬尼的浓度与胆红素升高相关,而雷戈拉芬尼 N-去甲基化 N-氧化物的浓度与高血压和严重皮疹显著相关 {svg_4}.

5. 抑制小鼠模型中的肿瘤生长 雷戈拉芬尼 N-去甲基化 N-氧化物已显示出在以 1 mg/kg 的剂量给药时,可抑制 HT-29 和 MDA-MB-231 小鼠异种移植模型中的肿瘤生长 {svg_5}.

药代动力学研究

该化合物已用于药代动力学研究,以了解雷戈拉芬尼的吸收、分布、代谢和排泄。 它是雷戈拉芬尼的活性代谢物之一,其在人血清和脑脊液中的浓度已通过液相色谱-串联质谱法进行定量 {svg_6}.

作用机制

Target of Action

N-Desmethyl Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib . It targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-b, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play a crucial role in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .

Mode of Action

N-Desmethyl Regorafenib N-oxide inhibits key enzymes such as VEGFR2, Tie2, c-Kit, and B-RAF . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate. The compound’s interaction with its targets results in the inhibition of tumor growth .

Biochemical Pathways

The compound affects various biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . By inhibiting key enzymes in these pathways, N-Desmethyl Regorafenib N-oxide disrupts the processes that contribute to tumor growth and survival .

Pharmacokinetics

N-Desmethyl Regorafenib N-oxide is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4 . The main circulating metabolites of regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as regorafenib . These metabolites are highly protein-bound .

Result of Action

The molecular and cellular effects of N-Desmethyl Regorafenib N-oxide’s action include the inhibition of tumor growth . This is achieved through the disruption of key biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .

Action Environment

The action, efficacy, and stability of N-Desmethyl Regorafenib N-oxide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of regorafenib and, consequently, the formation of N-Desmethyl Regorafenib N-oxide . Additionally, genetic polymorphisms in enzymes involved in drug metabolism, such as ABCG2, SLCO1B1, and UGT1A9, could also influence the pharmacokinetics and pharmacodynamics of the compound .

安全和危害

“N-Desmethyl regorafenib N-oxide” should be handled with care to avoid exposure. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

未来方向

The future directions of “N-Desmethyl regorafenib N-oxide” research could involve further investigation into its pharmacokinetics and therapeutic efficacy. For instance, one study suggests that monitoring the trough blood concentration of regorafenib and its metabolites, including “N-Desmethyl regorafenib N-oxide”, can predict treatment efficacy and the occurrence of skin toxicities .

生化分析

Biochemical Properties

N-Desmethyl Regorafenib N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main circulating metabolites of regorafenib measured at steady-state in human plasma are N-Desmethyl Regorafenib N-oxide and M-5 (N-oxide and N-desmethyl), both of them having similar in vitro pharmacological activity and steady-state concentrations as regorafenib .

Cellular Effects

N-Desmethyl Regorafenib N-oxide has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Desmethyl Regorafenib N-oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl Regorafenib N-oxide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Desmethyl Regorafenib N-oxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Desmethyl Regorafenib N-oxide is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Desmethyl Regorafenib N-oxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Desmethyl Regorafenib N-oxide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

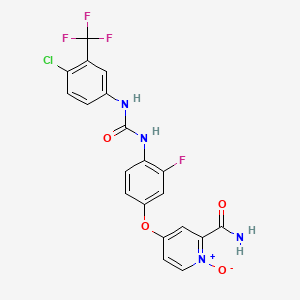

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWXTSDCNCZOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF4N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-12-0 |

Source

|

| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DESMETHYL REGORAFENIB N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-](/img/no-structure.png)